2-Chloro-N,N-bis(ethoxymethyl)aniline
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Overview
Description
2-Chloro-N,N-bis(ethoxymethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom attached to the benzene ring and two ethoxymethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(ethoxymethyl)aniline typically involves the reaction of 2-chloroaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-bis(ethoxymethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted anilines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
2-Chloro-N,N-bis(ethoxymethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-bis(ethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-bis(trimethylsilyl)aniline: Similar in structure but with trimethylsilyl groups instead of ethoxymethyl groups.
2-Chloro-N,N-dimethylaniline: Lacks the ethoxymethyl groups and has simpler alkyl substituents.
Uniqueness
2-Chloro-N,N-bis(ethoxymethyl)aniline is unique due to the presence of ethoxymethyl groups, which can influence its reactivity and properties compared to other similar compounds. These groups can affect the compound’s solubility, stability, and interaction with other molecules .
Properties
CAS No. |
88596-36-5 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-chloro-N,N-bis(ethoxymethyl)aniline |
InChI |
InChI=1S/C12H18ClNO2/c1-3-15-9-14(10-16-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
AMFUKXKDMSFSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(COCC)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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